molecular formula C6H9NO2 B1288235 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 63618-04-2

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No. B1288235
CAS RN: 63618-04-2
M. Wt: 127.14 g/mol
InChI Key: QQIIAWMFVLXMES-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a compound of interest in the field of drug discovery due to its unique bicyclic structure, which can serve as a building block for the synthesis of various pharmaceutical agents. The compound is characterized by a three-membered ring fused to a six-membered ring, with a carboxylic acid functional group attached, which can be further modified to create a wide range of derivatives with potential biological activity .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been approached through various methods. A photochemical synthesis utilizing common chemicals such as benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization has been developed, providing a rapid two-step process for creating substituted 3-azabicyclo[3.2.0]heptanes . Another method involves the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with the ability to obtain either pure cis or trans acid through simple reaction condition adjustments . Additionally, a three-component reaction has been described for the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes, highlighting the eco-friendliness and efficiency of the process . Furthermore, the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes has been achieved using Suzuki-Miyaura and Chan-Evans-Lam coupling reactions . Lastly, the insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom has been utilized to synthesize a variety of 3-azabicyclo[3.1.0]hexanes .

Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.0]hexane derivatives has been elucidated through various analytical techniques, including X-ray crystallography. The studies have revealed a common boat conformation for the bicyclic skeleton, with substituents such as the N-benzyl group occupying equatorial positions on the heterocycle . These structural insights are crucial for understanding the reactivity and potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

3-Azabicyclo[3.1.0]hexane derivatives have been shown to participate in a range of chemical reactions, which are essential for their functionalization and incorporation into more complex molecules. For instance, the [2+2]-photochemical cyclization is a key reaction for constructing the bicyclic core . Electrophilic addition, rearrangement, and reductive cyclopropanation are other reactions that have been employed to synthesize and modify these compounds . The ability to perform cross-coupling reactions, such as Suzuki-Miyaura and Chan-Evans-Lam couplings, further expands the versatility of these bicyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.0]hexane derivatives are influenced by their unique bicyclic structure and the substituents attached to it. These properties are critical for the compounds' solubility, stability, and reactivity, which in turn affect their potential as drug candidates. The synthesis methods developed aim to optimize these properties by introducing various functional groups, such as carboxylic acids, amines, and alcohols, which can enhance the compounds' interaction with biological systems and improve their pharmacokinetic profiles .

Scientific Research Applications

Synthesis and Chemical Applications

3-Azabicyclo[3.1.0]hexane derivatives have been a subject of interest due to their versatile applications in chemical synthesis. Studies demonstrate various methods for synthesizing these compounds and their potential as building blocks in medicinal chemistry. For instance, a study by (Kimura et al., 2015) explored the synthesis of 3-azabicyclo[3.1.0]hexanes via C–H insertion, revealing the efficiency of certain methods in producing high yields. Similarly, research by (Bakonyi et al., 2013) detailed a streamlined synthesis process for specific stereoisomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the adaptability of reaction conditions for desired outputs.

Biological Applications and Natural Product Synthesis

3-Azabicyclo[3.1.0]hexane derivatives also find applications in the synthesis of biologically active compounds. A study by (Jida et al., 2007) showed their use in asymmetric synthesis, leading to pharmacologically active products. This indicates their potential in drug discovery and development. Additionally, (Kurosawa et al., 2020) provided insights into the biosynthesis of ficellomycin, a natural product with an embedded 1-azabicyclo[3.1.0]hexane ring, crucial for its biological activity.

Safety And Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).

properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5(9)6-1-4(6)2-7-3-6/h4,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIIAWMFVLXMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262782
Record name 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid

CAS RN

63618-04-2
Record name 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63618-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
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3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
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3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 5
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 6
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid

Citations

For This Compound
9
Citations
MN Elinson, SK Fedukovich, ZA Starikova… - Russian chemical …, 2006 - Springer
Electrolysis of 3-substituted 2,2-dicyanocyclopropane-1,1-dicarboxylic acid esters in alcohols in an undivided cell in the presence of NaBr or NaOAc afforded 6-substituted (1R,5R, 6R)*-…
Number of citations: 6 link.springer.com
ВВ Щепин, ПС Силайчев - Chemistry of Heterocyclic Compounds, 2023 - hgs.osi.lv
Ранее цинкорганические реагенты, образованные из алкиловых эфиров диброммалоновой кислоты, применяли для циклопропанирования алки-ловых эфиров …
Number of citations: 0 hgs.osi.lv
VV Shchepin, PS Silaychev - Chemistry of Heterocyclic Compounds, 2005 - Springer
Organozinc reagents formed from alkyl esters of dibromomalonic acid have been previously used for cyclopropanation of alkyl esters of arylidene malonic acids [1]. In this work, we have …
Number of citations: 3 link.springer.com
VV Shchepin, PS Silaichev, YG Stepanyan… - Russian Journal of …, 2006 - Springer
Organozinc compounds prepared from bromomalonic acid esters and zinc react with 3-aryl-2-cyanopropenoic acid primary amides giving a single diastereomer of the corresponding 1-…
Number of citations: 2 link.springer.com
B Latli, MJ Hrapchak, RP Frutos… - Journal of Labelled …, 2023 - Wiley Online Library
Carbon 14 labeled Iclepertin (BI 425809, 1) and its major metabolites were needed for ADME and several other studies necessary for the advancement of this drug candidate in clinical …
R Frutos, TG Tampone, J Mulder, J Gao… - … Process Research & …, 2023 - ACS Publications
A robust and scalable synthesis process for BI 425809 (Iclepertin), a GLYT1 inhibitor with potential therapeutic properties for the treatment of central nervous system disorders, was …
Number of citations: 2 pubs.acs.org
M Gianotti, M Botta, S Brough, R Carletti… - Journal of medicinal …, 2010 - ACS Publications
Histamine H 1 and serotonin 5-HT 2A receptors mediate two different mechanisms involved in sleep regulation: H 1 antagonists are sleep inducers, while 5-HT 2A antagonists are sleep …
Number of citations: 23 pubs.acs.org
H Poschenrieder, HD Stachel, E Eckl, S Jax… - Helvetica chimica …, 2006 - Wiley Online Library
Ozonations of alkoxy‐ and (acyloxy)‐substituted alkylidene‐lactams 1 and 5 or of the alkylidene‐sultams 9 and 10 proceeded by regioselective cleavage of the exocyclic CC bonds (…
Number of citations: 15 onlinelibrary.wiley.com
T Kálai, CP Sár, J Jekő, K Hideg - Tetrahedron letters, 2002 - Elsevier
Pyrrolidine nitroxide epoxides were synthesized by oxidation of the corresponding alkene, diene and α,β-unsaturated aldehyde with m-CPBA or H 2 O 2 to provide new spin labels and …
Number of citations: 10 www.sciencedirect.com

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